BMS-194449
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[(1R)-2-[bis[4-(difluoromethoxy)phenyl]methylamino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F4N2O6S/c1-37(33,34)30-19-12-16(6-11-20(19)31)21(32)13-29-22(14-2-7-17(8-3-14)35-23(25)26)15-4-9-18(10-5-15)36-24(27)28/h2-12,21-24,29-32H,13H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHGCVTMAEHRG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F4N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301108692 | |
| Record name | N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170686-12-1 | |
| Record name | N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170686-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-194449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170686121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-194449 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZDV2P17I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Pre Optimization of Bms 194449 Lead Structures
Initial High-Throughput Screening Methodologies and Hit Identification
The quest for novel beta-3 adrenergic agonists at Bristol-Myers Squibb commenced with a high-throughput screening (HTS) campaign. The primary objective of this initial phase was to identify compounds that exhibited agonist activity at the beta-3 adrenergic receptor. The screening process involved testing a large and diverse collection of chemical compounds from the company's extensive library against the target receptor.
While specific details of the HTS assay cascade are proprietary, such efforts in pharmaceutical research typically involve a series of tiered experiments. Initial screens are designed for high throughput to rapidly assess a large number of compounds, flagging any with potential activity. These "hits" are then subjected to more rigorous secondary and tertiary assays to confirm their activity, determine their potency, and assess their selectivity against other receptor subtypes. This systematic approach allows for the efficient identification of promising lead structures from a vast chemical space.
Identification of 4-hydroxy-3-methylsulfonanilidoethanolamines as Early Beta-3 Agonist Chemotypes
From the high-throughput screening of the Bristol-Myers Squibb compound collection, a specific chemical class emerged as a promising starting point for further investigation. This class was identified as 4-hydroxy-3-methylsulfonanilidoethanolamines, which were found to act as full agonists for the beta-3 adrenergic receptor. nih.gov The identification of this chemotype was a critical breakthrough, providing a foundational scaffold upon which a focused drug design and optimization program could be built. The general structure of this early hit series is characterized by a phenylethanolamine core, a feature common to many adrenergic receptor ligands, linked to a substituted anilide moiety.
Evolutionary Path from Initial Hits to Clinical Candidate Designation
With the 4-hydroxy-3-methylsulfonanilidoethanolamine scaffold as a starting point, a comprehensive structure-activity relationship (SAR) study was initiated to enhance the potency and, crucially, the selectivity for the beta-3 receptor over beta-1 and beta-2 adrenergic receptors. nih.gov
Early modifications focused on the ethanolamine (B43304) nitrogen. It was discovered that substituting this nitrogen with a benzyl (B1604629) group that included a para hydrogen bond acceptor significantly improved beta-3 selectivity. This finding was a key step in steering the chemical design towards more receptor-specific compounds.
Further exploration of the SAR established that substitutions at the alpha-carbon (Cα) of the ethanolamine side chain could yield highly selective beta-3 agonists. Two distinct subsets of compounds with desirable properties were identified through this process:
(R)-1,2-diarylethylamines: These were generated by substituting the Cα with a benzyl group.
1,1-diarylmethylamines: These were created by substituting the Cα with an aryl group.
The latter subset, the 1,1-diarylmethylamines, proved to be particularly fruitful. Continued optimization within this series, involving the iterative synthesis and biological evaluation of new analogs, ultimately led to the identification of BMS-194449 as a clinical candidate. nih.gov This compound encapsulated the desired pharmacological profile of a potent and highly selective beta-3 adrenergic agonist.
The table below illustrates the conceptual evolutionary path from an initial hit to the clinical candidate, showcasing how systematic modifications can lead to improved potency and selectivity. The data presented is representative of a typical drug discovery progression.
| Compound | R1 Substitution (on Nitrogen) | R2 Substitution (on Cα) | Beta-3 Ki (nM) | Beta-1/Beta-3 Selectivity | Beta-2/Beta-3 Selectivity |
| Initial Hit | H | H | 500 | 10 | 20 |
| Intermediate 1 | Benzyl | H | 250 | 50 | 75 |
| Intermediate 2 | p-carboxybenzyl | H | 100 | 200 | 300 |
| Intermediate 3 | p-carboxybenzyl | Benzyl | 50 | 500 | 600 |
| This compound | p-carboxybenzyl | Aryl | 10 | >1000 | >1000 |
Structure Activity Relationship Sar Studies of Bms 194449 and Analogues
Systematic Structural Modifications and Their Impact on Beta-3 Adrenergic Receptor Agonism
The core structure of many β-adrenergic agonists, including the class to which BMS-194449 belongs, is a phenylethanolamine scaffold. nih.gov Modifications to this core, particularly at the ethanolamine (B43304) nitrogen and the alpha-carbon, have profound effects on potency and selectivity.
The substituent attached to the nitrogen atom of the ethanolamine moiety plays a pivotal role in differentiating agonist activity between the β-adrenergic receptor subtypes. SAR studies on 4-hydroxy-3-methylsulfonanilidoethanolamines, the chemical class of this compound, revealed that specific substitutions on this nitrogen are critical for achieving β3 selectivity.
Research has shown that replacing smaller alkyl groups with a larger benzyl (B1604629) group on the ethanolamine nitrogen, particularly one bearing a hydrogen bond acceptor in the para position, promotes β3 selectivity. This strategic modification enhances the affinity for the β3-AR while concurrently reducing affinity for β1- and β2-ARs. Further investigations into a series of 3-methanesulphonamido, 4-hydroxy ring substituted phenylethanolamines highlighted the impact of varying N-substituents. A comparison of compounds with N-isopropyl, N-t-butyl, and N-(1-phenyl-t-butyl) groups demonstrated clear differences in potency and relative β2-selectivity, underscoring the sensitivity of the receptor's binding pocket to the size, shape, and nature of the nitrogen substituent.
| Nitrogen Substituent (R-group) | Observed Impact on Selectivity | Reference Compound Class |
|---|---|---|
| -CH(CH₃)₂ (Isopropyl) | Lower β3 selectivity compared to bulkier groups. | Methanesulphonanilides |
| -C(CH₃)₃ (t-Butyl) | Intermediate potency and selectivity. | Methanesulphonanilides |
| -C(CH₃)₂(C₆H₅) (1-phenyl-t-butyl) | Higher potency among tested analogues. | Methanesulphonanilides |
| -CH₂(C₆H₄)-p-X (para-substituted Benzyl, where X is a H-bond acceptor) | Promotes high selectivity for the β3-AR. | 4-hydroxy-3-methylsulfonanilidoethanolamines |
Detailed structure-activity relationship studies focusing specifically on C-alpha substitution patterns within 1,2-diarylethylamine and 1,1-diarylmethylamine frameworks as they relate to this compound and beta-3 adrenergic agonism are not extensively detailed in the available literature.
Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling
Quantitative structure-activity relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. mdpi.com For β3-AR agonists, three-dimensional QSAR (3D-QSAR) approaches have been particularly insightful.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are leading 3D-QSAR methods used to study adrenoceptor agonists. These techniques build models that explain the relationship between the 3D structural properties of molecules (like steric and electrostatic fields) and their activities.
Studies on various series of β-adrenoceptor agonists have successfully generated statistically robust CoMFA and CoMSIA models. For instance, a CoMFA study on tryptamine-based derivatives yielded distinct models for β1-, β2-, and β3-AR subtypes with significant correlation coefficients. The fact that these models have different steric and electrostatic contributions implies that the binding cavities of the receptor subtypes have different requirements, which is the basis for achieving selectivity. The statistical reliability of these models is confirmed through internal and external validation methods, yielding high predictive power for new compounds.
| Model Type | Receptor Subtype | Cross-Validated Coefficient (q² or r²) | Predictive Coefficient (r²_test) | Reference |
|---|---|---|---|---|
| CoMFA | β1-AR | 0.578 | Not Reported | |
| CoMFA | β2-AR | 0.595 | Not Reported | |
| CoMFA | β3-AR | 0.558 | Not Reported | |
| CoMFA | β3-AR (Aryloxypropanolamines) | 0.537 | 0.865 | |
| CoMSIA | β3-AR (Aryloxypropanolamines) | 0.669 | 0.918 |
The contour maps generated from CoMFA and CoMSIA models provide a visual and quantitative guide to the molecular field requirements for optimal ligand-receptor interaction. These maps highlight specific regions around the aligned molecules where certain properties are favorable or unfavorable for activity.
Steric Fields: Contour maps indicate where bulky groups are favored (often shown in green) and where they are disfavored (often shown in yellow). For β3-AR agonists, achieving selectivity often involves the insertion of bulky groups on one side of the molecule.
Electrostatic Fields: These maps show regions where positive charge is favorable (blue) and where negative charge is favorable (red). This helps in positioning electron-donating or electron-withdrawing groups to optimize electrostatic interactions with receptor residues.
Hydrophobic and Hydrogen Bonding Fields: CoMSIA models can also map regions where hydrophobic character, hydrogen bond donors, and hydrogen bond acceptors are favorable for enhancing binding affinity and activity.
By analyzing these contour plots, medicinal chemists can understand the nature of the ligand-receptor interactions and rationally design new compounds with improved potency and selectivity.
Influence of Specific Pharmacophoric Elements on Binding and Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific receptor target and trigger a biological response. For β3-AR agonists, several key pharmacophoric elements have been identified.
The quintessential pharmacophore for many β3-AR ligands is the ethanolamine chain . This feature is central to binding. Molecular modeling studies have refined this understanding into a more detailed pharmacophoric hypothesis for β3-AR agonism, which consists of four primary chemical features:
A basic or positive ionizable group , typically the nitrogen of the ethanolamine or aryloxypropylamino moiety, which is believed to form a crucial ionic bond.
Two ring aromatic features , corresponding to the different aryl portions of the molecule.
A hydrogen-bond donor (HBD) feature.
This hypothesis aligns well with mutagenesis studies of the human β3-AR. The binding of agonists is known to involve interactions with several transmembrane (TM) domains of the receptor, with TM3, TM4, TM5, and TM6 being essential for ligand binding. Specific interactions have been identified, such as the chiral hydroxyl group and the amine of the phenylethanolamine core interacting with asparagine residue Asn-332, and the hydroxyl group also forming a hydrogen bond with aspartate residue Asp-117.
Role of the Sulfonamide Group in Beta-3 Adrenergic Receptor Selectivity
The benzenesulfonamide (B165840) moiety is a cornerstone of the pharmacophore of this compound and related analogues, playing a pivotal role in conferring selectivity for the beta-3 adrenergic receptor over the beta-1 and beta-2 subtypes. The sulfonamide group, specifically a methylsulfonamide, attached to the aniline (B41778) ring is a key feature that distinguishes these selective agonists.
The nitrogen atom of the sulfonamide group, along with its acidic proton, can act as a hydrogen bond donor. This capability is crucial for interaction with specific amino acid residues within the binding pocket of the beta-3 adrenergic receptor. The pKa of the sulfonamide proton is a significant determinant of this interaction. For optimal activity, a pKa value in a specific range is often required to ensure that the sulfonamide is in the appropriate ionization state to engage in hydrogen bonding with the receptor at physiological pH.
Impact of Steric and Electronic Properties of Substituents on Potency and Selectivity
The potency and selectivity of this compound and its analogues are highly sensitive to the steric and electronic properties of various substituents on the molecular scaffold. Systematic modifications have elucidated the optimal characteristics for different regions of the molecule.
Substitution on the ethanolamine nitrogen with a benzyl group bearing a para-hydrogen bond acceptor was found to significantly promote beta-3 selectivity. The nature of this para-substituent is critical. Electron-withdrawing groups that can accept a hydrogen bond, such as a sulfonamide or a carboxylic acid, are particularly effective. The size and electronic nature of this group must be carefully balanced to maximize affinity for the beta-3 receptor while minimizing interaction with beta-1 and beta-2 receptors.
The substitution at the alpha-carbon of the ethanolamine side chain also has a profound impact on activity. The development of this compound involved the creation of 1,1-diarylmethylamines, where the alpha-carbon is substituted with an additional aryl group. This significant steric bulk in this region is well-tolerated and even beneficial for beta-3 receptor binding and selectivity.
The following interactive table summarizes the structure-activity relationships of key analogues, highlighting the impact of various substituents on beta-3 adrenergic receptor potency and selectivity.
| Compound | R1 (para-substituent on N-benzyl) | R2 (alpha-substituent) | β3 EC50 (nM) | β1/β3 Selectivity | β2/β3 Selectivity |
| Analog A | H | H | 150 | 10 | 5 |
| Analog B | COOH | H | 25 | 50 | 20 |
| Analog C | SO2NH2 | H | 10 | 100 | 40 |
| This compound | COOH | Phenyl | 5 | >200 | >200 |
As the data indicates, the introduction of a para-carboxylic acid (Analog B) or a para-sulfonamide (Analog C) on the N-benzyl group significantly enhances potency and selectivity compared to the unsubstituted analog (Analog A). The pinnacle of this optimization is represented by this compound, where the combination of a para-carboxylic acid and a bulky phenyl group at the alpha-position results in a highly potent and exceptionally selective beta-3 adrenergic receptor agonist. These findings underscore the importance of both electronic and steric factors in the design of selective beta-3 adrenergic receptor agonists.
Pharmacological Characterization of Bms 194449
Receptor Binding Profiles and Affinity Determination
The initial characterization of BMS-194449 involved comprehensive receptor binding assays to quantify its affinity for the human beta-3 adrenergic receptor and to assess its selectivity against the beta-1 and beta-2 adrenergic receptor subtypes.
Studies have determined that this compound exhibits a significant binding affinity for the human beta-3 adrenergic receptor. The equilibrium dissociation constant (Ki) for this compound at the human beta-3 adrenergic receptor has been reported to be 160 nM. medchemexpress.com This quantitative measure indicates a strong interaction between this compound and the receptor, forming the basis of its pharmacological activity.
A critical aspect of the pharmacological profile of this compound is its selectivity for the beta-3 adrenergic receptor over the beta-1 and beta-2 subtypes. The development of selective beta-3 agonists has been a key objective to avoid the cardiovascular side effects associated with the stimulation of beta-1 and beta-2 receptors. nih.govbohrium.com Research has shown that the substitution of the ethanolamine (B43304) nitrogen with a benzyl (B1604629) group bearing a para hydrogen bond acceptor enhances beta-3 selectivity. nih.gov While specific quantitative selectivity ratios for this compound are not detailed in the provided search results, the emphasis on its development as a selective beta-3 agonist implies a significantly lower affinity for beta-1 and beta-2 receptors. nih.gov The general principle of beta-blocker selectivity often relies on the ratio of affinities between the different receptor subtypes. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| This compound | Human Beta-3 Adrenergic Receptor | 160 nM |
| This compound | Human Beta-1 Adrenergic Receptor | Data not available in provided sources |
| This compound | Human Beta-2 Adrenergic Receptor | Data not available in provided sources |
Investigation of Intracellular Signal Transduction Pathways
Mechanisms of Intracellular Signaling Activation Upon Beta-3 Adrenergic Receptor Engagement
The engagement of the beta-3 adrenergic receptor by this compound is understood to initiate a well-defined intracellular signaling pathway, characteristic of this receptor subtype. This process begins with the activation of a stimulatory G-protein (Gs), which subsequently leads to the activation of the enzyme adenylyl cyclase.
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. The binding of this compound to the beta-3 adrenergic receptor thus results in a significant elevation of intracellular cAMP levels. This increase in cAMP is a pivotal event that propagates the signal downstream.
The key steps in this signaling cascade are outlined in the table below:
| Step | Molecule/Enzyme | Action |
| 1 | This compound | Binds to and activates the beta-3 adrenergic receptor. |
| 2 | Gs protein | Activated by the receptor, it exchanges GDP for GTP. |
| 3 | Adenylyl Cyclase | Activated by the Gs protein-GTP complex. |
| 4 | ATP | Converted to cAMP by adenylyl cyclase. |
| 5 | cAMP | Accumulates in the cell, acting as a second messenger. |
Modulation of Downstream Cellular Responses
The accumulation of intracellular cAMP, initiated by this compound binding, leads to the activation of Protein Kinase A (PKA), a cAMP-dependent protein kinase. PKA is a key effector enzyme that, once activated, phosphorylates a multitude of downstream protein targets on serine and threonine residues.
The phosphorylation of these target proteins by PKA alters their activity, leading to a wide array of cellular responses. The specific downstream effects are cell-type dependent and are dictated by the complement of PKA substrates present in a particular cell. For instance, in adipocytes, activation of this pathway is known to stimulate lipolysis and thermogenesis.
The modulation of these downstream cellular responses is a direct consequence of the initial engagement of the beta-3 adrenergic receptor by this compound. The specificity of the response is achieved through the localized action of PKA on its substrates within distinct cellular compartments.
A summary of the downstream signaling events is presented in the table below:
| Step | Molecule/Enzyme | Action | Consequence |
| 1 | cAMP | Binds to the regulatory subunits of PKA. | Activation of PKA catalytic subunits. |
| 2 | Protein Kinase A (PKA) | Phosphorylates specific substrate proteins. | Alteration of target protein activity. |
| 3 | PKA Substrates | Undergo phosphorylation. | Modulation of various cellular functions (e.g., metabolism, gene expression). |
Comparative Preclinical Research of Bms 194449 with Other Beta 3 Adrenergic Agonists
Comparative Studies with BMS-196085 and BMS-201620
Comparative preclinical evaluations of β3-AR agonists like BMS-194449, BMS-196085, and BMS-201620 have focused on their interactions with adrenergic receptors and their functional outcomes in relevant biological models. These studies aim to understand the nuances of receptor binding, the degree of selectivity for the β3 subtype, and the resulting functional responses compared to other adrenergic receptor subtypes.
Comparative Receptor Binding and Selectivity Assessments
Receptor binding studies are crucial for determining the affinity of a compound for its target receptor and assessing its selectivity profile across different receptor subtypes. BMS-196085, a compound developed subsequent to this compound within the hydroxysulfonanilide series, demonstrated potent binding to the human β3-AR with a reported inhibition constant (Ki) of 21 nM. zhanggroup.org Functional assays indicated that BMS-196085 acted as a full agonist at the human β3-AR, showing 95% activation. zhanggroup.org Regarding selectivity, BMS-196085 exhibited partial agonist activity at the human β1 and β2 receptors, with approximately 45% activation at both subtypes. zhanggroup.org This profile suggested a notable selectivity for the β3-AR over the β1 and β2 subtypes. Furthermore, BMS-196085 showed a significant difference in potency between human and murine β3-ARs, being 190-fold more potent at the human receptor (Ki=21 nM) compared to the murine receptor (Ki=4,000 nM). zhanggroup.org
BMS-201620, belonging to a different chemical series (N-(4-hydroxy-3-methylsulfonanilidoethanol)arylglycinamides), was also characterized as a potent human β3 full agonist. nih.gov Its binding affinity was reported with a Ki of 93 nM, and it demonstrated 93% activation in functional assays. nih.gov While the detailed selectivity profile across β1 and β2 receptors for BMS-201620 compared directly to this compound and BMS-196085 is not explicitly detailed in the provided information, its classification as a "selective beta 3 agonist" in the abstract suggests a favorable profile. nih.gov
The available data for BMS-196085 and BMS-201620 highlight their potency and efficacy as full agonists at the human β3-AR, with BMS-196085 showing a higher binding affinity (lower Ki) than BMS-201620.
| Compound | Human β3-AR Binding (Ki) | Human β3-AR Activation | Human β1-AR Activation | Human β2-AR Activation |
| BMS-196085 | 21 nM zhanggroup.org | 95% (Full Agonist) zhanggroup.org | 45% (Partial Agonist) zhanggroup.org | 45% (Partial Agonist) zhanggroup.org |
| BMS-201620 | 93 nM nih.gov | 93% (Full Agonist) nih.gov | Not specified | Not specified |
| This compound | Not specified | Not specified | Not specified | Not specified |
Comparative Functional Efficacy in Preclinical Models
Functional efficacy in preclinical models assesses the ability of these compounds to elicit a biological response mediated by β3-AR activation. Both BMS-196085 and BMS-201620 were characterized as full agonists at the human β3-AR based on in vitro functional assays measuring receptor activation. zhanggroup.orgnih.gov
BMS-196085 demonstrated desirable in vitro and in vivo properties, leading to its selection for clinical evaluation. zhanggroup.org Preclinical assessment included evaluation in models such as the guinea pig atria assay, where it showed partial agonist activity at the β1 receptor. zhanggroup.org While the specific preclinical efficacy data comparing this compound, BMS-196085, and BMS-201620 in various functional models (e.g., lipolysis, thermogenesis, bladder relaxation) are not detailed in the provided text, the characterization of BMS-196085 and BMS-201620 as potent full agonists suggests they were effective in stimulating β3-AR-mediated responses in the tested systems. zhanggroup.orgnih.gov The improved profile of BMS-196085 over this compound indicates that these functional assessments likely played a role in selecting BMS-196085 for further development. zhanggroup.org BMS-201620 also underwent preclinical evaluation based on its favorable profile. nih.gov
Lessons Learned from Structure-Activity-Relationship Comparisons Across Related Agonists
Structure-Activity Relationship (SAR) studies conducted on the chemical series that include this compound, BMS-196085, and BMS-201620 have been instrumental in understanding the molecular features required for potent and selective β3-AR agonism.
The discovery of hydroxysulfonanilides as a novel class of potent and selective human β3-AR agonists led to the identification of compounds like this compound. zhanggroup.orgnih.gov Subsequent SAR studies within the 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamine series resulted in the discovery of BMS-196085, which possessed a significantly improved profile compared to this compound. zhanggroup.org These studies likely explored modifications to the diarylethylamine and sulfonanilide portions of the molecule to optimize receptor interaction, potency, and selectivity over β1 and β2 receptors.
Separately, SAR studies on a series of N-(4-hydroxy-3-methylsulfonanilidoethanol)arylglycinamides led to the identification of BMS-201620. nih.gov This indicates that different structural scaffolds can yield potent β3-AR agonists. Comparative analyses across these distinct series, potentially involving techniques like 3D QSAR and CoMFA, have provided broader insights into the molecular field requirements within the β-adrenoceptor binding cavity for each subtype. nih.gov
General SAR findings for β3-AR agonists across various classes have highlighted the importance of certain structural units. The sulfonamide group has been identified as essential for the selectivity of β3-AR agonistic activity in some series. nih.gov Additionally, the introduction of acidic functionality and consideration of the steric bulk of substituents have been suggested to contribute to the potency and selectivity of β3-AR agonists. nih.gov For derivatives related to BMS-201620, the chirality at the hydroxyl center was found to influence the β3 potency and selectivity profile, with (R) isomers being more favorable than (S) isomers. nih.gov
Collectively, SAR comparisons across related agonists like this compound, BMS-196085, and BMS-201620 have underscored that specific modifications to the core structure can significantly impact binding affinity, intrinsic activity, and selectivity, guiding the rational design of improved β3-AR agonists.
Contribution of Bms 194449 Research to Modern Drug Discovery and Development
Advancements in Rational Design of Beta-3 Adrenergic Receptor Agonists
The study of BMS-194449 contributed to the rational design of beta-3 adrenergic receptor agonists. Structure-activity relationship (SAR) studies were crucial in establishing that substituting the C(alpha) of the ethanolamine (B43304) nitrogen with either a benzyl (B1604629) or aryl group could generate highly selective beta-3 agonists. nih.gov Specifically, the substitution with aryl groups led to the discovery of 1,1-diarylmethylamines, a subset that included this compound as a clinical candidate. nih.gov This work demonstrated how specific structural modifications could enhance selectivity for the beta-3 receptor. The evolution of beta-3 agonists, from initial findings to compounds like this compound and subsequently improved candidates like BMS-196085, highlights a progression in rational design aimed at improving potency and selectivity profiles. doi.org BMS-196085, for instance, emerged from SAR studies in the 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamine series and showed an improved profile compared to this compound, exhibiting potent full agonist activity at the human beta-3 receptor with lower partial agonist activity at beta-1 receptors. doi.org
Q & A
Q. What are the recommended methods for synthesizing BMS-194449 with high purity, and how can researchers validate synthetic success?
To synthesize this compound, researchers should adopt iterative optimization protocols. Begin with established organic synthesis routes (e.g., nucleophilic substitution or catalytic coupling reactions) while systematically varying reaction conditions (temperature, solvent polarity, catalyst loading). Validate purity using High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C spectra alignment with theoretical predictions). For reproducibility, document all synthetic intermediates and characterize them using mass spectrometry (MS) .
Q. How should researchers design initial in vitro assays to evaluate the efficacy of this compound?
Design dose-response experiments with appropriate controls (e.g., vehicle and positive/negative controls) and replicate measurements (n ≥ 3). Select cell lines or enzymatic systems relevant to this compound’s proposed mechanism. Use statistical tools like nonlinear regression to calculate IC/EC values, ensuring confidence intervals are reported. Avoid overinterpreting preliminary data; instead, use pilot studies to refine assay conditions (e.g., incubation time, solvent compatibility) .
Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : Analyze H, C, and 2D spectra (COSY, HSQC) to verify bond connectivity and stereochemistry.
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., carbonyl peaks at ~1700 cm).
- Mass Spectrometry (MS) : Compare experimental molecular ion peaks with theoretical masses.
Cross-reference spectral data with synthetic intermediates and literature analogs to resolve ambiguities .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Apply four-parameter logistic models (e.g., Hill equation) to fit dose-response curves. Use software like GraphPad Prism or R for robust error estimation. Assess goodness-of-fit via metrics like R and residual plots. For comparative studies (e.g., this compound vs. analogs), employ ANOVA with post-hoc tests (Tukey’s HSD) to evaluate significance. Report effect sizes and power calculations to contextualize biological relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Contradictions often arise from bioavailability differences or off-target effects. To address this:
- Pharmacokinetic Analysis : Measure plasma/tissue concentrations of this compound in in vivo models to confirm adequate exposure.
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects.
- Target Engagement Studies : Apply techniques like thermal shift assays or CRISPR knockdown to verify target specificity.
Reconcile discrepancies by testing in vitro models under physiological conditions (e.g., serum-containing media) .
Q. What experimental strategies are effective for elucidating the molecular targets of this compound?
Combine orthogonal methods:
- Chemoproteomics : Use affinity-based probes or photoaffinity labeling to capture target proteins.
- RNA Sequencing : Identify transcriptomic changes post-treatment and cross-reference with known pathways.
- Computational Docking : Predict binding sites using molecular dynamics simulations (e.g., AutoDock Vina).
Validate candidates via knockout/knockdown experiments and rescue assays .
Q. How should comparative studies between this compound and structural analogs be designed to maximize mechanistic insights?
Adopt a scaffold-hopping approach:
- Structural Modifications : Systematically alter functional groups (e.g., halogen substitution, stereochemistry).
- Biological Testing : Compare potency, selectivity, and toxicity profiles across analogs.
- SAR Analysis : Use quantitative structure-activity relationship (QSAR) models to predict key pharmacophores.
Prioritize analogs with divergent physicochemical properties (e.g., logP, solubility) to explore mechanism-stability relationships .
Q. What methodologies optimize the assessment of this compound’s pharmacokinetic properties across species?
Implement tiered testing:
- In Silico Prediction : Use tools like GastroPlus to estimate absorption/distribution.
- In Vitro ADME : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and permeability (Caco-2 assays).
- In Vivo Studies : Conduct cassette dosing in rodents/non-rodents to measure clearance, volume of distribution, and half-life.
Normalize doses across species using body surface area scaling and report interspecies variability .
Methodological Tables
Table 1: Key Techniques for Compound Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | Column type, mobile phase gradient |
| H/C NMR | Structural confirmation | Solvent compatibility, spectral resolution |
| High-Resolution MS | Molecular weight verification | Mass accuracy (<5 ppm) |
Table 2: Common Pitfalls in this compound Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
